Tau protein (592-597), Human TFA
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Overview
Description
Tau protein (592-597), Human TFA is a peptide fragment of the human Tau protein. This specific fragment consists of the amino acid sequence Valine-Glutamine-Isoleucine-Isoleucine-Asparagine-Lysine. Tau proteins are primarily known for their role in stabilizing microtubules in neurons. Dysfunction of Tau proteins is closely associated with neurodegenerative diseases such as Alzheimer’s disease and other forms of dementia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau protein (592-597), Human TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction may yield free thiol groups .
Scientific Research Applications
Tau protein (592-597), Human TFA has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the mechanisms of Tau aggregation and its role in diseases like Alzheimer’s.
Drug Development: The peptide is employed in screening assays to identify compounds that can inhibit Tau aggregation.
Biomarker Discovery: Tau fragments are investigated as potential biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: Researchers use this peptide to study the structural properties of Tau protein and its interactions with other molecules
Mechanism of Action
The mechanism of action of Tau protein (592-597), Human TFA involves its interaction with microtubules in neurons. Tau proteins bind to microtubules and promote their assembly and stability. In pathological conditions, Tau proteins become hyperphosphorylated, leading to their detachment from microtubules and subsequent aggregation into neurofibrillary tangles. These tangles disrupt neuronal function and contribute to neurodegeneration .
Comparison with Similar Compounds
- Tau Protein (441-450), Human TFA
- Tau Protein (396-404), Human TFA
- Tau Protein (210-230), Human TFA
Comparison: Tau protein (592-597), Human TFA is unique due to its specific amino acid sequence, which plays a distinct role in Tau aggregation and microtubule interaction. Compared to other Tau fragments, this peptide is particularly useful in studying the late stages of Tau aggregation and its pathological effects .
Properties
Molecular Formula |
C₃₆H₆₃F₃N₁₀O₁₁ |
---|---|
Molecular Weight |
868.94 |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H62N10O9.C2HF3O2/c1-8-18(5)27(33(52)42-23(16-25(37)47)31(50)40-21(29(38)48)12-10-11-15-35)44-34(53)28(19(6)9-2)43-30(49)22(13-14-24(36)46)41-32(51)26(17(3)4)39-20(7)45;3-2(4,5)1(6)7/h17-19,21-23,26-28H,8-16,35H2,1-7H3,(H2,36,46)(H2,37,47)(H2,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53);(H,6,7)/t18-,19-,21-,22-,23-,26-,27-,28-;/m0./s1 |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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